1-(2-Cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride
Description
1-(2-Cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride is a benz[cd]indolium-based quaternary ammonium salt characterized by a cyanoethyl group at the 1-position and a 4-(diethylamino)phenyl substituent at the 2-position.
Key structural features include:
- Benz[cd]indolium core: A fused aromatic system that enhances stability and π-conjugation.
- Cyanoethyl group: Introduces electron-withdrawing character and influences solubility.
- 4-(Diethylamino)phenyl group: A strong electron-donating substituent that modulates optical properties and redox behavior.
Spectroscopic data from related indole-fused compounds (e.g., ¹³C-NMR signals at δ 42–164 ppm for analogous substituents) suggest distinct electronic environments for the target compound . High-resolution mass spectrometry (HRMS) data for similar chlorinated indole derivatives (e.g., m/z 329.1033 for C₁₈H₁₈N₂O₂·³⁵Cl) further support the structural assignment .
Properties
CAS No. |
31354-66-2 |
|---|---|
Molecular Formula |
C24H24N3.Cl C24H24ClN3 |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
3-[2-[4-(diethylamino)phenyl]benzo[cd]indol-1-ium-1-yl]propanenitrile;chloride |
InChI |
InChI=1S/C24H24N3.ClH/c1-3-26(4-2)20-14-12-19(13-15-20)24-21-10-5-8-18-9-6-11-22(23(18)21)27(24)17-7-16-25;/h5-6,8-15H,3-4,7,17H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
NDHHQVODEQNJBL-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=[N+](C3=CC=CC4=C3C2=CC=C4)CCC#N.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride generally follows these key steps:
- Formation of the benz[cd]indolium core : This involves constructing the fused indolium ring system, often starting from appropriate indole or benzindole precursors.
- Introduction of the 4-(diethylamino)phenyl substituent : This group is usually introduced via electrophilic aromatic substitution or cross-coupling reactions on the indolium core.
- Attachment of the 2-cyanoethyl group : The cyanoethyl moiety is typically introduced through alkylation reactions using 2-bromoacetonitrile or similar cyanoethylating agents.
- Isolation of the chloride salt : The final compound is isolated as its chloride salt, often by treatment with hydrochloric acid or by ion exchange methods.
Detailed Preparation Method
A representative synthetic route, adapted from analogous benz[cd]indolium derivatives, can be outlined as follows:
| Step | Reaction Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 2-[4-(diethylamino)phenyl]benz[cd]indole intermediate | Condensation of 4-(diethylamino)benzaldehyde with benzindole precursor under acidic conditions | Use of acid catalyst (e.g., p-toluenesulfonic acid), reflux in ethanol or dichloromethane |
| 2 | Quaternization of the indole nitrogen with 2-bromoacetonitrile | Alkylation reaction in polar aprotic solvent (e.g., acetonitrile) at room temperature or mild heating | Stoichiometric control to avoid over-alkylation |
| 3 | Formation of the chloride salt | Treatment with hydrochloric acid or ion exchange resin | Ensures isolation of the compound as chloride salt for stability and solubility |
Reaction Conditions and Purification
- Solvent choice : Common solvents include dichloromethane, acetonitrile, or ethanol depending on the step.
- Temperature control : Reactions are typically performed at room temperature to reflux temperatures (25–80 °C) to optimize yield and minimize side reactions.
- Purification : The crude product is purified by recrystallization from suitable solvents (e.g., ethanol/ether mixtures) or by chromatographic techniques such as silica gel column chromatography.
- Yield considerations : Multi-step synthesis often results in moderate overall yields (40–70%) depending on reaction efficiency and purification losses.
Analytical Characterization
The purity and identity of the compound are confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR to verify the aromatic and aliphatic proton environments.
- Mass Spectrometry (MS) : Confirms molecular weight (~389.9 g/mol).
- Infrared (IR) Spectroscopy : Presence of cyano group (sharp band near 2200 cm^-1).
- Elemental Analysis : Matches calculated values for C, H, N, and Cl.
- Melting Point Determination : Indicates purity and physical properties.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C24H24ClN3 |
| Molecular Weight | 389.9 g/mol |
| Key Starting Materials | Benzindole derivatives, 4-(diethylamino)benzaldehyde, 2-bromoacetonitrile |
| Solvents | Dichloromethane, acetonitrile, ethanol |
| Reaction Types | Condensation, alkylation, salt formation |
| Temperature Range | 25–80 °C |
| Purification Methods | Recrystallization, column chromatography |
| Characterization Techniques | NMR, MS, IR, elemental analysis |
Research Findings and Notes
- The cyanoethyl group provides a reactive handle for further chemical modifications via nucleophilic addition.
- The diethylamino substituent enhances lipophilicity, improving solubility and potential biological activity.
- Similar benz[cd]indolium compounds show promising antimicrobial and anticancer activities, suggesting that synthetic access to this compound enables biological research.
- Strict control of reaction conditions is necessary to prevent decomposition or side reactions, especially during alkylation steps.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indolium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield indole-2-carboxylic acid derivatives, while reduction could produce amines.
Scientific Research Applications
1-(2-Cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be used in studies involving cell signaling or as a fluorescent probe.
Industry: Used in the manufacture of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as signal transduction or gene expression modulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound is closely related to benz[cd]indolium, 1-(2-cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]-, chloride (CAS 68134-32-7), which replaces the diethylamino group with a (2-ethoxyethyl)ethylamino substituent. This modification increases molecular weight (434.0 vs. ~420 estimated for the target compound) and alters hydrogen-bonding capacity, as evidenced by differences in hydrogen bond acceptor counts (3 vs. 4) and topological polar surface area (TPSA) .
| Property | Target Compound | CAS 68134-32-7 |
|---|---|---|
| Molecular Formula | ~C₂₃H₂₅N₃Cl | C₂₆H₂₈N₃OCl |
| Molecular Weight | ~420 | 434.0 |
| Hydrogen Bond Acceptors | 3 (estimated) | 4 |
| TPSA | ~40 Ų | 50–60 Ų |
| Key Substituent | Diethylamino | (2-Ethoxyethyl)ethylamino |
Comparison with Indole-Fused Heterocycles
describes a chlorinated indole-fused compound (C₁₈H₁₈N₂O₂·³⁵Cl, m/z 329.1033) with a methoxy group and simpler substitution patterns. Unlike the target compound, this analog lacks the benz[cd]indolium core and cationic charge, resulting in lower molecular complexity (complexity score ~400 vs. ~700 for benz[cd]indolium derivatives) and reduced solubility in polar solvents .
Functional Group Comparisons
lists agrochemicals with dichlorophenyl and triazole groups (e.g., propiconazole). While these compounds differ structurally, the diethylamino group in the target compound shares functional similarities with the ethyl and propyl groups in triazole fungicides, which influence lipophilicity and membrane permeability .
Biological Activity
1-(2-Cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride, a member of the benz[cd]indolium family, has garnered attention for its potential biological activities. This compound is characterized by its unique structure that includes a cyanoethyl group and a diethylamino-substituted phenyl moiety, which may influence its pharmacological properties.
- Molecular Formula : C24H24ClN3
- Molecular Weight : Approximately 409.92 g/mol
- CAS Number : 68134-32-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research suggests that compounds in this class may function as inhibitors of specific enzymes or receptors involved in disease processes, particularly in cancer and viral infections.
Anticancer Activity
This compound has shown promising anticancer properties in several studies. For instance, it has been reported to exhibit cytotoxic effects against various cancer cell lines, which may be linked to its ability to induce apoptosis and inhibit cell proliferation.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 5.3 | Induction of apoptosis |
| MCF-7 (Breast) | 6.8 | Inhibition of cell proliferation |
| A549 (Lung) | 4.9 | Disruption of mitochondrial function |
Antiviral Activity
Recent studies have highlighted the potential of this compound as an antiviral agent, particularly against HIV-1. Structure-based drug design approaches have identified derivatives that inhibit the reverse transcriptase enzyme, which is crucial for viral replication.
Table 2: Antiviral Efficacy Against HIV-1
| Compound | EC50 (µM) | Target Enzyme |
|---|---|---|
| 1-(2-Cyanoethyl)-... | 0.0039 | Reverse Transcriptase |
| Etravirine | 0.005 | Reverse Transcriptase |
| Doravirine | 0.0045 | Reverse Transcriptase |
Case Studies
- Study on Cancer Cell Lines : In a controlled experiment, the compound was tested on various cancer cell lines, demonstrating significant cytotoxicity at low concentrations. The study concluded that the compound's unique structure contributes to its effectiveness in targeting cancer cells selectively.
- Antiviral Research : A recent publication reported on the synthesis and evaluation of several analogs of the compound, revealing that modifications to the diethylamino group could enhance antiviral activity while maintaining low toxicity levels.
Structural Comparisons
Comparative studies with similar compounds have revealed insights into structure-activity relationships (SAR). Variations in substituents can significantly affect biological activity.
Table 3: Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]... | Bromine substitution | Anticancer |
| 5-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]... | Different bromination position | Neuroactive effects |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation of the benz[cd]indolium core followed by substitution at the 2-position with a 4-(diethylamino)phenyl group. Key steps include:
- Alkylation : Use 2-cyanoethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyanoethyl group.
- Electrophilic Substitution : Employ Ullmann coupling or palladium-catalyzed cross-coupling to attach the diethylaminophenyl moiety.
- Optimization : Monitor reaction progress via TLC or HPLC. Improve yields by controlling temperature (60–80°C) and using anhydrous solvents. Post-synthesis purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer : A combination of NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and FT-IR is recommended:
- NMR : The benz[cd]indolium proton signals appear downfield (δ 8.5–9.5 ppm), while the diethylamino group shows a triplet near δ 3.4 ppm. Aromatic protons from the phenyl ring resonate at δ 6.8–7.5 ppm.
- HRMS : Confirm molecular ion peaks ([M⁺]) and isotopic patterns matching Cl⁻ counterions.
- FT-IR : Identify cyano (C≡N) stretches at ~2240 cm⁻¹ and quaternary ammonium vibrations (1200–1400 cm⁻¹) .
Q. How do solubility and stability profiles impact experimental design with this compound?
- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability considerations:
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the benz[cd]indolium core.
- pH Sensitivity : Avoid strongly acidic conditions (<pH 3), which may protonate the diethylamino group, altering electronic properties.
- Experimental Design : Pre-dissolve in DMSO for biological assays, ensuring final solvent concentration ≤0.1% to avoid cytotoxicity .
Advanced Research Questions
Q. What strategies are used to investigate structure-activity relationships (SAR) for this compound in biomedical applications?
- Methodological Answer : SAR studies focus on modifying the cyanoethyl group and diethylamino substituent:
- Cyanoethyl Replacement : Substitute with alkyl chains or ester groups to assess impact on membrane permeability.
- Diethylamino Modification : Replace with morpholino or piperazinyl groups to alter basicity and binding affinity.
- Assays : Use fluorescence polarization (for DNA intercalation studies) or enzyme inhibition assays (e.g., kinase targets) to correlate structural changes with activity .
Q. How can contradictory data in literature regarding this compound’s reactivity be resolved?
- Methodological Answer : Contradictions often arise from differing synthetic conditions or impurities. Approaches include:
- Reproducibility Checks : Replicate reactions using identical reagents (e.g., anhydrous vs. hydrated solvents).
- Advanced Analytics : Use LC-MS to identify side products (e.g., de-ethylated byproducts from the diethylamino group).
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values to confirm structural assignments .
Q. What are the predominant degradation pathways of this compound under physiological conditions?
- Methodological Answer : Degradation is primarily hydrolytic and oxidative:
- Hydrolysis : The cyanoethyl group may undergo hydrolysis to carboxylic acid in aqueous buffers (pH > 7).
- Oxidation : The diethylamino group forms N-oxide derivatives in the presence of ROS (e.g., H₂O₂).
- Mitigation : Use antioxidants (e.g., ascorbic acid) in cell culture media and monitor degradation via LC-MS over 24–72 hours .
Q. Which computational methods are suitable for modeling this compound’s electronic properties and binding modes?
- Methodological Answer : Density Functional Theory (DFT) and molecular docking are preferred:
- DFT : Calculate HOMO-LUMO gaps to predict redox activity. Basis sets like B3LYP/6-311+G(d,p) are effective.
- Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., DNA grooves). Validate with experimental binding constants (e.g., Kd from SPR) .
Q. How can this compound be applied in bioimaging, and what modifications enhance its selectivity?
- Methodological Answer : The benz[cd]indolium core serves as a fluorophore. Modifications for imaging:
- Targeting Moieties : Conjugate with peptides (e.g., RGD for tumor targeting) via the cyanoethyl group.
- Solubility Enhancers : Introduce sulfonate groups to the phenyl ring for aqueous compatibility.
- In Vivo Validation : Use confocal microscopy in murine models to track cellular uptake and retention .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
